BCRP Inhibitory Potency Relative to Structural Precursor Tryprostatin B
Demethoxyfumitremorgin C demonstrates enhanced BCRP inhibitory activity compared to its direct biosynthetic precursor, tryprostatin B. The cyclization that forms the characteristic C-N bond in demethoxyfumitremorgin C is a key structural determinant for increased BCRP inhibition [1]. While tryprostatin B is an inhibitor, structure-activity relationship (SAR) studies indicate that the cyclized demethoxyfumitremorgin C scaffold provides superior interaction with the BCRP binding pocket [2]. In functional assays, demethoxyfumitremorgin C was identified as a more potent analogue among the fumitremorgin-type compounds screened [3].
| Evidence Dimension | BCRP Inhibitory Activity (Qualitative SAR) |
|---|---|
| Target Compound Data | Potent BCRP inhibitor; identified as a key active analogue |
| Comparator Or Baseline | Tryprostatin B (weaker BCRP inhibitor) |
| Quantified Difference | Cyclization increases potency (exact fold-change not quantified in primary sources) |
| Conditions | SAR analysis of fumitremorgin-type indolyl diketopiperazines; BCRP inhibition assays in transfected cell lines |
Why This Matters
Procuring the correct cyclized analogue is essential for BCRP-focused research, as the uncyclized precursor exhibits significantly lower activity.
- [1] Kato N, et al. Gene cluster for fumitremorgin biosynthesis in Aspergillus fumigatus. ChemBioChem. 2009;10(5):920-8. View Source
- [2] van Loevezijn A, et al. Inhibition of BCRP-mediated drug efflux by fumitremorgin-type indolyl diketopiperazines. Bioorg Med Chem Lett. 2001;11(1):29-32. View Source
- [3] van Loevezijn A, et al. Inhibition of BCRP-mediated drug efflux by fumitremorgin-type indolyl diketopiperazines. Bioorg Med Chem Lett. 2001;11(1):29-32. (Full text context) View Source
